N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride
Overview
Description
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is a chemical compound with the molecular formula C6H14N4·2HCl. It is known for its unique structure, which includes two dimethylamino groups attached to a methylene bridge, connected to a hydrazine core. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride typically involves the reaction of dimethylamine with formaldehyde and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Dimethylamine, formaldehyde, and hydrazine.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-10°C to prevent decomposition.
Procedure: The reactants are mixed and allowed to react, forming the intermediate product, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of industrial reactors to handle large volumes of reactants.
Purification: The product is purified through crystallization or other separation techniques to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N,N’-bis(formyl)hydrazine.
Reduction: Formation of dimethylamine and hydrazine derivatives.
Substitution: Formation of N-substituted hydrazine derivatives.
Scientific Research Applications
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(dimethylaminomethylene)hydrazine: Similar structure but without the dihydrochloride salt.
N,N’-Diethylaminomethylenehydrazine: Contains ethyl groups instead of methyl groups.
N,N’-Bis(methylaminomethylene)hydrazine: Contains methyl groups instead of dimethyl groups.
Uniqueness
N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the dihydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N'-(dimethylaminomethylideneamino)-N,N-dimethylmethanimidamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFXUJXOETMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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